molecular formula C17H12Cl2N2OS2 B2782019 3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one CAS No. 477860-21-2

3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2782019
CAS No.: 477860-21-2
M. Wt: 395.32
InChI Key: OOLAGZDVMBRUHL-UHFFFAOYSA-N
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Description

3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a complex organic compound featuring a thiazoloquinazoline core with a dichlorophenyl sulfanyl group[_{{{CITATION{{{1{3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo2 .... This compound belongs to the thiazole family, known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor properties[{{{CITATION{{{_2{Thiazoles: having diverse biological activities](https://link.springer.com/article/10.1007/s00044-011-9685-2).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thiazoloquinazoline core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The dichlorophenyl sulfanyl group is introduced through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. This often requires the use of specialized reactors and controlled reaction conditions to maintain the integrity of the compound.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Converting sulfanyl groups to sulfoxides or sulfones.

  • Reduction: : Reducing nitro groups to amines.

  • Substitution: : Replacing chlorine atoms with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Employing reducing agents such as iron powder or hydrogen gas.

  • Substitution: : Utilizing nucleophiles like amines or alcohols under suitable conditions.

Major Products Formed

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Production of amine derivatives.

  • Substitution: : Generation of various functionalized derivatives.

Scientific Research Applications

This compound has shown potential in various scientific research fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its biological activities, including antimicrobial and antitumor properties.

  • Medicine: : Investigated for its potential therapeutic applications in treating infections and cancer.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the dichlorophenyl sulfanyl group. Similar compounds include other thiazoloquinazoline derivatives, which may have different substituents or core structures

Biological Activity

3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound belonging to the thiazole family. This compound has garnered attention due to its diverse biological activities, including potential applications in oncology and infectious disease treatment. The structural complexity of this compound contributes to its unique pharmacological properties.

Chemical Structure and Properties

The compound features a thiazoloquinazolinone core with a dichlorophenyl sulfanyl group. Its molecular formula is C17H12Cl2N2OS2C_{17}H_{12}Cl_2N_2OS_2, and it possesses significant structural characteristics that influence its biological activity.

PropertyValue
Molecular FormulaC17H12Cl2N2OS2C_{17}H_{12}Cl_2N_2OS_2
Molecular Weight392.32 g/mol
IUPAC Name3-{[(2,6-dichlorophenyl)sulfanylmethyl]}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one
InChIInChI=1S/C17H12Cl2N2OS2/c18-12-5-3-6-13(19)15(12)23-8-10-9-24-17-20-14-7-2-1-4-11(14)16(22)21(10)17/h1-7,10H,8-9H2

Biological Activities

Research indicates that compounds within the thiazole family exhibit various pharmacological activities. The following sections outline the biological activities associated with this compound.

Antitumor Activity

Recent studies have shown that derivatives of thiazoloquinazolines possess significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer).
  • IC50 Values : Many thiazoloquinazolines demonstrated IC50 values in the micromolar range, indicating effective inhibition of cell growth without significant toxicity to normal cells .

Antimicrobial Properties

The thiazole nucleus is essential for antimicrobial activity. Studies have reported that compounds similar to the one exhibit:

  • Broad-Spectrum Antifungal Activity : Effective against species such as Candida albicans and Cryptococcus neoformans.

A comparative analysis of antimicrobial efficacy showed that compounds with a dichlorophenyl group had enhanced activity against specific pathogens compared to their non-substituted counterparts .

Study 1: Antiproliferative Effects

A study conducted on a series of thiazoloquinazolines demonstrated that the presence of the sulfanyl group significantly enhanced antiproliferative activity against several cancer cell lines. The study highlighted the importance of structural modifications in optimizing therapeutic efficacy .

Study 2: Antimicrobial Evaluation

In another investigation focusing on antimicrobial properties, derivatives were tested against a panel of fungal pathogens. The results indicated that modifications at the sulfanyl position led to improved antifungal activity, reinforcing the potential for developing new antifungal agents based on this scaffold .

Properties

IUPAC Name

3-[(2,6-dichlorophenyl)sulfanylmethyl]-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2OS2/c18-12-5-3-6-13(19)15(12)23-8-10-9-24-17-20-14-7-2-1-4-11(14)16(22)21(10)17/h1-7,10H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLAGZDVMBRUHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=C(C=CC=C4Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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